molecular formula C22H19BrFN3O2 B4325400 2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B4325400
M. Wt: 456.3 g/mol
InChI Key: WXANLIWEFCVIFW-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo various reactions such as nucleophilic substitution, cyclization, and methylation. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and reagents like methyl iodide or bromine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxymethyl group to a carboxyl group.

    Reduction: Reduction of the bromophenyl or fluorophenyl groups to their corresponding hydrocarbons.

    Substitution: Halogen exchange reactions, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce hydrocarbons, and substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules like proteins and nucleic acids. It could serve as a probe to investigate cellular pathways and mechanisms.

Medicine

In medicinal chemistry, this compound may be evaluated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidinones with different substituents on the phenyl rings. Examples include:

  • 2-(4-chlorophenyl)-1-(4-methylphenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
  • 2-(4-iodophenyl)-1-(4-ethylphenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of 2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the methoxymethyl and methyl groups, provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFN3O2/c1-13-11-15(12-29-2)19-21(25-13)27(18-9-7-17(24)8-10-18)20(26-22(19)28)14-3-5-16(23)6-4-14/h3-11,20H,12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXANLIWEFCVIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(N(C2=N1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 3
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 4
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 5
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 6
2-(4-BROMOPHENYL)-1-(4-FLUOROPHENYL)-5-(METHOXYMETHYL)-7-METHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

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